molecular formula C11H17NO B15234830 (2-(1-Aminobutyl)phenyl)methanol

(2-(1-Aminobutyl)phenyl)methanol

Cat. No.: B15234830
M. Wt: 179.26 g/mol
InChI Key: SEQXHGREEQIGEJ-UHFFFAOYSA-N
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Description

(2-(1-Aminobutyl)phenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₇NO It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (2-(1-Aminobutyl)phenyl)ketone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of (2-(1-Aminobutyl)phenyl)ketone or aldehyde.

    Reduction: Formation of (2-(1-Aminobutyl)phenyl)amine.

    Substitution: Formation of (2-(1-Aminobutyl)phenyl)halides.

Scientific Research Applications

(2-(1-Aminobutyl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amine group can participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1-Aminobutyl)phenyl)ketone
  • (2-(1-Aminobutyl)phenyl)amine
  • (2-(1-Aminobutyl)phenyl)aldehyde

Uniqueness

(2-(1-Aminobutyl)phenyl)methanol is unique due to its combination of a hydroxyl group and an amine group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-(1-aminobutyl)phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3

InChI Key

SEQXHGREEQIGEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1CO)N

Origin of Product

United States

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